molecular formula C20H14ClFN4OS B11286983 2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-[(4-fluorophenyl)methyl]-3,4-dihydropteridin-4-one

2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-[(4-fluorophenyl)methyl]-3,4-dihydropteridin-4-one

Cat. No.: B11286983
M. Wt: 412.9 g/mol
InChI Key: LERSEZCSGOOSDU-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-[(4-fluorophenyl)methyl]-3,4-dihydropteridin-4-one is a complex organic compound that features a unique combination of chlorophenyl and fluorophenyl groups attached to a dihydropteridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-[(4-fluorophenyl)methyl]-3,4-dihydropteridin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the chlorophenyl and fluorophenyl intermediates, which are then coupled through a series of reactions involving sulfanyl and dihydropteridinone formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification processes. Techniques such as crystallization, distillation, and chromatography are commonly used in the industrial setting to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-[(4-fluorophenyl)methyl]-3,4-dihydropteridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-[(4-fluorophenyl)methyl]-3,4-dihydropteridin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-[(4-fluorophenyl)methyl]-3,4-dihydropteridin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, making it a subject of interest in pharmacological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(4-Chlorophenyl)methyl]sulfanyl}-3-[(4-fluorophenyl)methyl]-3,4-dihydropteridin-4-one apart is its combination of chlorophenyl and fluorophenyl groups, which confer unique chemical and biological properties. This distinct structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H14ClFN4OS

Molecular Weight

412.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]pteridin-4-one

InChI

InChI=1S/C20H14ClFN4OS/c21-15-5-1-14(2-6-15)12-28-20-25-18-17(23-9-10-24-18)19(27)26(20)11-13-3-7-16(22)8-4-13/h1-10H,11-12H2

InChI Key

LERSEZCSGOOSDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=NC=CN=C3N=C2SCC4=CC=C(C=C4)Cl)F

Origin of Product

United States

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